molecular formula C6H12O2S B2846153 Methyl 2-methyl-3-sulfanylbutanoate CAS No. 1221397-62-1

Methyl 2-methyl-3-sulfanylbutanoate

Cat. No.: B2846153
CAS No.: 1221397-62-1
M. Wt: 148.22
InChI Key: FVYZIVHUXNAJAL-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-sulfanylbutanoate (CAS 67964-43-6) is a sulfur-containing ester compound with the molecular formula C6H12O2S and a molecular weight of 148.22 g/mol . This compound serves as a versatile building block in organic synthesis and research applications, particularly where the introduction of a sulfanyl (thiol) group is required. The reactive thiol functional group makes it a valuable intermediate for constructing more complex molecules for pharmaceutical research and the development of fine chemicals . Researchers utilize this compound and its structural analogs as key starting materials and intermediates. Similar sulfanyl esters are recognized for their role as flavoring agents, demonstrating their utility in creating specific molecular structures . As a specialized chemical, it is essential for R&D laboratories focused on synthetic methodology, medicinal chemistry, and material science. Safety and Handling: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, and is strictly prohibited for personal use. Researchers should refer to the Safety Datasheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-3-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-4(5(2)9)6(7)8-3/h4-5,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYZIVHUXNAJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)S)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Engineering for Methyl 2 Methyl 3 Sulfanylbutanoate and Its Analogues

Chemical Synthesis Routes

Chemical synthesis provides a robust and versatile platform for the production of methyl 2-methyl-3-sulfanylbutanoate. Key steps include the formation of the methyl ester and the incorporation of the sulfanyl (B85325) group.

Esterification Strategies for the Formation of Methyl Esters

The creation of the methyl ester functional group is a critical step in the synthesis of the target compound. This can be achieved through direct esterification of the corresponding carboxylic acid or by transesterification of another ester.

Acid-catalyzed esterification is a common and effective method for producing methyl esters from carboxylic acids. This reaction typically involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. mdpi.com The reaction is an equilibrium process, and to drive it towards the product side, a large excess of methanol is often used, or the water formed during the reaction is removed. aocs.org For instance, in the synthesis of a series of methyl benzoates, a zirconium-based solid acid catalyst was effectively used, demonstrating the utility of heterogeneous catalysts which can be easily recovered and reused. mdpi.com

A general representation of the acid-catalyzed esterification of 2-methyl-3-sulfanylbutanoic acid is as follows:

Reaction: 2-methyl-3-sulfanylbutanoic acid + Methanol ⇌ this compound + Water

Reactant 1Reactant 2Catalyst (Example)Product
2-methyl-3-sulfanylbutanoic acidMethanolSulfuric AcidThis compound

This approach is widely applicable for the synthesis of various methyl esters. aocs.orgorganic-chemistry.org

Transesterification is another valuable method for the synthesis of methyl esters, involving the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. This can be particularly useful if a different ester of 2-methyl-3-sulfanylbutanoic acid is more readily available. The process can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to direct esterification, acid catalysts protonate the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by methanol. The equilibrium is driven towards the desired methyl ester by using a large excess of methanol. aocs.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: Base-catalyzed transesterification typically employs an alkoxide, such as sodium methoxide (B1231860), as the catalyst. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester. This process is generally faster than acid-catalyzed transesterification. masterorganicchemistry.com The reaction is reversible, and an excess of methanol is used to shift the equilibrium towards the formation of the methyl ester. masterorganicchemistry.com

Starting Material (Example)ReagentCatalyst (Example)Product
Ethyl 2-methyl-3-sulfanylbutanoateMethanolSodium Methoxide (Base)This compound
Ethyl 2-methyl-3-sulfanylbutanoateMethanolSulfuric Acid (Acid)This compound

Recent advancements have explored the use of N-heterocyclic carbenes and zinc clusters as catalysts for transesterification under mild conditions. nih.gov

Methods for Thiol Group Introduction and Modification

The introduction of the sulfanyl (-SH) group is a defining feature of the target molecule. A common strategy for synthesizing compounds like methyl 3-mercapto-2-methylbutanoate is the addition of a thiol to an unsaturated precursor. For instance, the reaction of a thiol with an alkyl tiglate (an ester of 2-methyl-2-butenoic acid) can yield the desired 2-methyl, 3-thiol substituted butanoate. google.com

Another established method for introducing a thiol group involves the use of thiourea (B124793). An alkyl halide can react with thiourea to form an isothiouronium salt. This salt is then hydrolyzed, typically under basic conditions, to yield the corresponding thiol. This method is particularly effective for primary halides. researchgate.net

A two-step process involving the protection of a thioacid can also be employed. For example, an S-trityl protected thioacetic acid can be used in an esterification reaction with a hydroxy-derivative, followed by the removal of the trityl protecting group to reveal the thiol. masterorganicchemistry.com

Advanced Coupling Reactions in Derivative Synthesis (e.g., Azide (B81097) and DCC Coupling)

The synthesis of analogues and derivatives of this compound can be achieved through advanced coupling reactions. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for the formation of ester and thioester bonds from carboxylic acids and alcohols or thiols, respectively. wikipedia.orgorganic-chemistry.org

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with a nucleophile, such as a thiol, to form the corresponding thioester, with dicyclohexylurea (DCU) precipitating as a byproduct. organic-chemistry.org The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction and improve yields, especially for sterically hindered substrates. organic-chemistry.orgorganic-chemistry.org

DCC/DMAP Coupling for Thioester Synthesis:

Carboxylic AcidThiolCoupling ReagentsProduct
R-COOHR'-SHDCC, DMAPR-CO-SR'

This method is highly effective for the synthesis of a wide range of thioesters under mild conditions. organic-chemistry.orgorganic-chemistry.org

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral sulfur-containing compounds like this compound. Enzymes, particularly lipases, are widely employed for their ability to catalyze reactions with high enantio- and regioselectivity under mild conditions.

Lipases can be used for the kinetic resolution of racemic mixtures of mercapto esters or their precursors. researchgate.net In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the two. For example, a lipase (B570770) can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. semanticscholar.org

Enzyme-catalyzed esterification and transesterification are also powerful tools. Lipases can catalyze the formation of esters from carboxylic acids and alcohols, often in non-aqueous solvents to shift the equilibrium towards synthesis. nih.gov For instance, immobilized lipases like Novozym 435 (from Candida antarctica) and Lipozyme RM IM (from Rhizomucor miehei) have been successfully used in the synthesis of structured lipids through transesterification. mdpi.com The synthesis of fatty acid methyl esters (FAMEs) has also been achieved using soluble lipase from Thermomyces lanuginosus. nih.gov

The enantioselective synthesis of chiral sulfur-containing compounds has been demonstrated by combining electrosynthesis with biocatalysis. In one study, an electrochemical sulfa-Michael addition was followed by a lipase-catalyzed ester hydrolysis to produce chiral sulfur-based organofluorine compounds. semanticscholar.org

The table below summarizes some research findings on the enzymatic synthesis of related compounds.

Optimization of Synthetic Parameters and Reaction Yields

Beyond biocatalysis, traditional chemical synthesis routes are also subject to extensive optimization to improve yields and process efficiency. This involves statistical design methods, catalyst development, and careful selection of solvent systems.

Statistical methods like the Taguchi method and Analysis of Variance (ANOVA) are powerful tools for optimizing complex processes with multiple variables. asianpubs.orgresearchgate.net The Taguchi method uses orthogonal arrays to study a large number of variables with a minimal number of experiments, making it highly efficient. nih.govrsc.org This approach allows for the determination of the optimal combination of control parameters to make a process robust against noise factors. nih.gov

For example, in the synthesis of polyol esters, a Taguchi L9 orthogonal array was used to study the effects of temperature, pressure, substrate molar ratio, and catalyst amount. asianpubs.org ANOVA is then used to analyze the results and determine the statistical significance and contribution of each parameter to the final yield. researchgate.netrsc.org In one study on sunflower methyl ester production, ANOVA revealed that the methanol-to-oil ratio had the highest influence, accounting for over 76% of the yield variation. scispace.com

The table below illustrates a typical L9 orthogonal array layout for optimizing a reaction with four factors at three levels each.

Experiment No.Factor A (Level)Factor B (Level)Factor C (Level)Factor D (Level)
11111
21222
31333
42123
52231
62312
73132
83213
93321

Catalyst choice is fundamental to the efficiency of ester synthesis. While traditional homogeneous acid catalysts like sulfuric acid are effective, they pose challenges in separation and can be corrosive. mdpi.com This has driven the development of heterogeneous solid acid catalysts, which are more easily recovered and reused. Zirconium-based solid acids, for instance, have been successfully used for the synthesis of methyl benzoate (B1203000) series. mdpi.com

For thioester synthesis specifically, novel catalytic systems are being explored. An innovative graphene-based magnetic catalyst (rGO/ZnFe2O4/P4VP) has been developed for the one-step synthesis of thioesters from thiols and aryl halides, noted for its high efficiency and ease of recovery. jsynthchem.com Furthermore, transition metal catalysts, including palladium and nickel complexes, have been developed for decarbonylative C–S coupling reactions, which convert thioesters into thioethers. acs.org Selenol-based catalysts have also shown promise in promoting thiol-thioester exchanges, expanding the toolkit for chemical protein synthesis. nih.gov

The reaction solvent plays a critical role, influencing reaction rates, enzyme stability (in biocatalysis), and equilibrium positions. nih.gov In lipase-catalyzed reactions, solvent hydrophobicity is a key parameter. Porcine pancreatic lipase has been shown to be active in a wide variety of organic solvents, while Candida cylindracea lipase is active only in more hydrophobic solvents like octane. nih.govscispace.com The use of hydrophobic solvents is often employed to reduce the negative effects of high concentrations of short-chain acids and alcohols, which can inhibit or inactivate lipases. mdpi.com

In chemical synthesis, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can stabilize intermediates and accelerate reactions. However, solvent-free systems are increasingly preferred to enhance volumetric productivity and reduce downstream processing costs and environmental impact. dss.go.thmdpi.com Novel media such as Natural Deep Eutectic Solvents (NADES) are also being investigated as green alternatives that can act as both the solvent and a substrate source in lipase-catalyzed reactions. mdpi.com

The table below summarizes the effects of different solvent types on esterification reactions.

Solvent TypeExamplesInfluence on ReactionCitations
Hydrophobic Isooctane, Hexane, Toluene (B28343)Often enhances lipase stability and enantioselectivity; reduces substrate inhibition. mdpi.comresearchgate.net
Hydrophilic/Polar Aprotic THF, DMF, DMSOCan stabilize intermediates in chemical synthesis; may inactivate enzymes by stripping essential water. jsynthchem.comresearchgate.net
Aqueous Micellar Water with Surfactants (e.g., TPGS-750-M)Enables lipase-catalyzed esterification in water, a green solvent, by creating nanomicelles. nsf.gov
Solvent-Free No solventIncreases volumetric productivity, simplifies downstream processing, but can lead to substrate inhibition. dss.go.thutm.my
Deep Eutectic Solvents (DES) Choline Chloride/GlycerolGreen alternative, can act as both solvent and substrate, enhancing solubility of polar substrates like carbohydrates. mdpi.com

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By examining the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the chemical bonds within it.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In ¹H NMR analysis of Methyl 2-methyl-3-sulfanylbutanoate, the spectrum would reveal distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal. docbrown.info Protons on carbons adjacent to electronegative atoms like oxygen are deshielded and appear at a lower field (higher ppm value). libretexts.org

Based on the structure of this compound, the following proton signals are predicted:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-C(H ₃) (next to C=O)~1.2Doublet3H
-S-C(H )~3.3Multiplet1H
-C(H ) (next to C=O)~2.6Multiplet1H
-S-CH-C(H ₃)~1.4Doublet3H
-O-C(H ₃) (ester)~3.7Singlet3H
-S(H ) (thiol)Variable (e.g., 1.5-2.5)Singlet/Doublet1H

This is an interactive data table. These values are predicted based on standard chemical shift ranges and coupling principles.

A broadband-decoupled ¹³C NMR spectrum of this compound would display a single peak for each chemically non-equivalent carbon atom. libretexts.org The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are particularly distinct, appearing far downfield (160-220 ppm), while sp³-hybridized carbons are found at higher fields (0-90 ppm). libretexts.orgchemguide.co.uk

The molecule contains six unique carbon atoms, which would result in six distinct signals in the spectrum.

Carbon Assignment Predicted Chemical Shift (ppm)
C =O (Ester Carbonyl)~170-175
-O-C H₃ (Ester Methyl)~51-52
-C H-S~40-50
-C H-C=O~40-50
-S-CH-C H₃~20-25
-CH-C H₃~15-20

This is an interactive data table. These values are predicted based on typical ¹³C NMR chemical shift ranges.

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, cross-peaks would confirm the connectivity between the methine proton at C2 and the protons of its adjacent methyl group, as well as the coupling between the methine proton at C3 and the protons of its neighboring methyl group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of which proton signal corresponds to which carbon signal in the ¹³C spectrum. st-andrews.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). libretexts.org For instance, an HMBC experiment would show a correlation between the singlet proton signal of the ester methyl group (-OCH₃) and the carbonyl carbon signal (C=O), confirming the ester functionality. libretexts.orgst-andrews.ac.uk

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. libretexts.orgmagritek.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). bioszeparacio.hu Techniques like Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-IR provide rapid and sensitive analysis.

For this compound, the key functional groups would produce characteristic absorption bands:

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ester)Stretch1750–1735Strong
C-O (Ester)Stretch1300–1000Strong
S-H (Thiol)Stretch2600–2550Weak
C-H (sp³)Stretch3000–2850Medium-Strong

This is an interactive data table. These values are based on standard IR correlation tables. journalajacr.com

The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl group, while a weak band around 2550 cm⁻¹ would confirm the presence of the sulfanyl (B85325) (thiol) group.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. jfda-online.com When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. gcms.cz

In a GC-MS analysis, this compound would first be separated from any impurities on the GC column before entering the mass spectrometer. ekb.eg

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. For C₆H₁₂O₂S, the expected molecular weight is approximately 148.23 g/mol . biosynth.com The M⁺ peak would therefore appear at m/z = 148.

Fragmentation Pattern: The molecule would break apart in a predictable manner upon ionization. Analyzing these fragments helps to piece together the molecular structure.

Key predicted fragments for this compound include:

Predicted Fragment (Ion) Structure m/z Value
[M - OCH₃]⁺[C₅H₉OS]⁺117
[M - COOCH₃]⁺[C₄H₉S]⁺89
[COOCH₃]⁺[C₂H₃O₂]⁺59

This is an interactive data table. Fragmentation patterns are predicted based on established principles of mass spectrometry.

This fragmentation data, combined with the molecular ion peak, provides strong evidence for the identity and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from complex mixtures and accurate quantification.

Gas chromatography (GC) is an essential technique for the analysis of volatile compounds like this compound. gcms.cz Due to its volatility and thermal stability, this ester is well-suited for GC analysis, which separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. gcms.cz When coupled with a mass spectrometer (GC-MS), this method provides not only retention time data for quantification but also mass spectra for definitive structural identification. amazonaws.com

The analysis of related fatty acid methyl esters (FAMEs) by GC-MS is a well-established practice. gcms.czresearchgate.netjournal-of-agroalimentary.ro For instance, the analysis of various methyl esters often involves using a fused silica (B1680970) capillary column, such as one coated with dimethyl polysiloxane. amazonaws.com In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto the analytical column. The column is housed in an oven where the temperature is programmed to increase over time, facilitating the separation of compounds with different boiling points and polarities. wisc.edu The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected to produce a mass spectrum, which serves as a molecular fingerprint. mrcolechemistry.co.uk

Table 1: Representative GC-MS Parameters for Analysis of Methyl Esters

ParameterConditionReference
Column Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., SPB-1, 100% dimethyl polysiloxane) amazonaws.comwisc.edu
Carrier Gas Helium at a constant flow rate (e.g., 1.5 mL/min) researchgate.net
Oven Temperature Program Initial temperature of 40°C (hold for 5 min), ramp at 3°C/min to 200°C, then ramp at 25°C/min to 220°C (hold for 1 min) wisc.edu
Injector Temperature 250°C - 290°C researchgate.netwisc.edu
MS Detector Electron Impact (EI) ionization at 70 eV wisc.edu
MS Source Temperature 300°C wisc.edu
Scan Mode Full scan (e.g., m/z 70-300) or Selective Ion Monitoring (SIM) for trace analysis amazonaws.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be sufficiently volatile or thermally stable for GC. For esters like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. rsc.orgoatext.com In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). oatext.comresearchgate.netnih.gov

The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the column and thus have longer retention times. An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be employed to achieve optimal separation. researchgate.net Detection is often performed using a diode array detector (DAD) or a mass spectrometer (LC-MS). oatext.com This method has proven effective for the analysis of various butanoate and other esters, allowing for their quantification even at low levels. oatext.comsielc.com

Table 2: Illustrative HPLC Conditions for Ester Analysis

ParameterConditionReference
Column Reversed-phase C8 or C18 (e.g., 150 mm × 4.6 mm, 4 µm particle size) oatext.com
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) oatext.com
Flow Rate 1.0 mL/min oatext.com
Column Temperature 24°C - 40°C oatext.comresearchgate.net
Detector Diode Array Detector (DAD) or Mass Spectrometry (MS) oatext.com
Injection Volume 5 µL oatext.com

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers). Since enantiomers have identical physical properties in a non-chiral environment, specialized chiral separation techniques are required to separate and analyze them. gcms.cz Chiral gas chromatography is a powerful tool for this purpose. uni-muenchen.de This is typically achieved by using a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.czuni-muenchen.de

These CSPs create a chiral environment within the column, allowing for differential interactions with the enantiomers of the analyte. gcms.cz This results in different retention times for each enantiomer, enabling their separation and quantification. The selection of the specific cyclodextrin (B1172386) derivative is crucial for achieving good resolution. gcms.cz For example, permethylated beta-cyclodextrin (B164692) phases are commonly used. gcms.cz The development of novel chiral metal-organic materials also shows promise for serving as CSPs in gas chromatography. jiangnan.edu.cn

Table 3: General Parameters for Chiral GC Separation of Enantiomers

ParameterConditionReference
Column Chiral Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) wisc.edu
Chiral Stationary Phase Derivatized Cyclodextrin (e.g., Cyclodex-B, permethylated β-cyclodextrin) wisc.edugcms.cz
Carrier Gas Helium or Hydrogen wisc.edugcms.cz
Oven Temperature Program Isothermal or gradient, optimized for the specific analyte (e.g., 40°C to 230°C) gcms.cz
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) gcms.czuni-muenchen.de

Advanced Purity and Structural Identity Assessment

Beyond chromatography, other analytical methods provide fundamental information about the compound's stoichiometry and thermal stability.

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, sulfur) in a pure sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₆H₁₂O₂S. nih.govamericanelements.com A close agreement between the experimental and theoretical values confirms the compound's elemental composition and stoichiometry, serving as a critical indicator of its purity. wiley-vch.de

Table 4: Elemental Composition of this compound (C₆H₁₂O₂S)

ElementAtomic MassNumber of AtomsTotal MassTheoretical Mass Percent (%)
Carbon (C)12.011672.06648.62%
Hydrogen (H)1.0081212.0968.16%
Oxygen (O)15.999231.99821.58%
Sulfur (S)32.06132.0621.63%
Total 148.22 100.00%

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability of this compound and to study its decomposition pattern. Studies on related poly(β-thioether ester) compounds show that thermal degradation often occurs in distinct stages. researchgate.netrsc.org Typically, the onset temperature of decomposition for such thioether compounds is observed in the range of 210-240°C. researchgate.net The TGA thermogram provides valuable information on the temperatures at which significant mass loss occurs, the rate of decomposition, and the amount of residual mass at the end of the analysis. beilstein-journals.org

Table 5: Representative Thermal Decomposition Data for Thioether Esters

ParameterTypical Value RangeReference
Decomposition Onset Temperature (Td5%) 210 - 240 °C researchgate.net
Major Degradation Steps Typically one or two distinct stages researchgate.net
Atmosphere Nitrogen or Air rsc.org
Heating Rate 10 °C/min rsc.org
Final Temperature ~600 °C rsc.org

Reaction Pathways and Chemical Transformations

Fundamental Reactivity of the Ester and Thiol Functional Groups

The ester and thiol moieties within the molecule dictate its participation in a range of chemical reactions, from nucleophilic attacks to oxidation and transesterification processes.

Nucleophilic Reactions at the Ester Carbonyl

The carbonyl carbon of the ester group in Methyl 2-methyl-3-sulfanylbutanoate is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is a hallmark of esters and leads to a class of reactions known as nucleophilic acyl substitution. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxy (B1213986) group (-OCH3) as a leaving group.

The electrophilicity of the ester's carbonyl carbon is somewhat moderated by electron donation from the lone pairs of the adjacent oxygen atom. This makes esters generally less reactive towards nucleophiles than ketones or aldehydes. stackexchange.commsu.edu However, they are still readily attacked by strong nucleophiles like hydroxide (B78521) ions, which leads to saponification—the base-promoted hydrolysis of the ester to a carboxylate salt and methanol (B129727). This reaction is effectively irreversible because the resulting carboxylate is not susceptible to further nucleophilic attack.

Acid-catalyzed hydrolysis can also occur, where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by a weak nucleophile like water. libretexts.org Other nucleophiles, such as amines, can react with the ester to form amides, and Grignard reagents can add twice to form tertiary alcohols. msu.edu

The reactivity of esters can be summarized in the following table:

Reaction TypeNucleophileProduct(s)Conditions
Saponification (Hydrolysis)Hydroxide (OH-)Carboxylate salt, MethanolBasic
HydrolysisWater (H2O)Carboxylic acid, MethanolAcidic
AminolysisAmine (R-NH2)Amide, MethanolNeutral or heated
Grignard ReactionGrignard Reagent (R-MgX)Tertiary alcohol, MethanolAnhydrous ether
ReductionHydride (e.g., from LiAlH4)Primary alcoholAnhydrous ether
ReductionDiisobutylaluminum hydride (DIBALH)AldehydeLow temperature (-78 °C)

Oxidation Reactions of the S-H Moiety

The thiol (or sulfhydryl) group (-SH) in this compound is a key site for oxidation reactions. Unlike alcohols where oxidation typically occurs at the carbon atom, in thiols, the sulfur atom itself is the primary site of oxidation. libretexts.org Thiols are readily oxidized by a variety of oxidizing agents, including molecular oxygen from the air, to form disulfides (R-S-S-R). libretexts.orgwikipedia.org This reaction is often catalyzed by the presence of base or transition metal ions like copper. wikipedia.orgresearchgate.net

The formation of a disulfide bond from two thiol molecules is a common and important reaction. libretexts.org Stronger oxidizing agents, such as hydrogen peroxide or sodium hypochlorite, can further oxidize the thiol group to form sulfinic acids (R-SO2H) and ultimately sulfonic acids (R-SO3H). wikipedia.orgnih.gov The oxidation of thiols is a critical process in biological systems, for example, in the formation of disulfide bridges between cysteine residues in proteins, which helps to stabilize their three-dimensional structure. libretexts.org

The oxidation states of the sulfur in the thiol group can be summarized as follows:

Oxidation ProductOxidizing AgentGeneral Formula
DisulfideMild oxidizing agents (e.g., O2, I2)R-S-S-R'
Sulfenic acidReactive oxygen speciesR-SOH
Sulfinic acidStronger oxidizing agents (e.g., H2O2)R-SO2H
Sulfonic acidPowerful oxidizing agents (e.g., KMnO4)R-SO3H

Ester Exchange and Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.orgbyjus.com In the case of this compound, the methyl ester group can be converted to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium process. wikipedia.org To drive the reaction to completion, a large excess of the new alcohol is often used, or the lower-boiling alcohol byproduct (in this case, methanol) is removed by distillation. libretexts.orgwikipedia.org

The mechanism of transesterification involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. wikipedia.orgyoutube.com Under acidic conditions, the carbonyl group is protonated, making it more electrophilic. byjus.comyoutube.com Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide. byjus.commasterorganicchemistry.com This reaction is widely used in industrial processes, such as the production of polyesters and biodiesel. wikipedia.orgbyjus.com

Mechanistic Studies of Formation Pathways

The formation of this compound can occur through complex reaction pathways, particularly in the context of food chemistry and thermal processing.

Maillard Reaction-Dependent Formation Pathways

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the heating of food. nih.govmdpi.com This complex series of reactions is responsible for the formation of a wide array of flavor and aroma compounds. nih.govresearchgate.net The formation of sulfur-containing volatile compounds, including thiols, is often linked to the degradation of sulfur-containing amino acids like cysteine and methionine within the Maillard reaction framework. nih.gov

Specifically, the Strecker degradation, a key component of the Maillard reaction, involves the reaction of amino acids with dicarbonyl compounds. mdpi.com This leads to the formation of Strecker aldehydes and α-aminoketones. In the case of sulfur-containing amino acids, this degradation can release hydrogen sulfide (B99878) (H2S) and other sulfur-containing fragments. These reactive sulfur species can then participate in further reactions with other intermediates of the Maillard reaction to form a variety of sulfur-containing flavor compounds. nih.gov The formation of compounds like this compound is plausible through the reaction of such sulfur-containing fragments with intermediates derived from the sugar fragmentation or other reaction pathways within the Maillard reaction cascade. The exact pathway would likely involve the reaction of a C4-dicarbonyl intermediate with a sulfur source like H2S, followed by reaction with other intermediates and subsequent esterification.

Thiamine (B1217682) Degradation-Derived Pathways

Thiamine (Vitamin B1) is another important precursor for the formation of sulfur-containing flavor compounds, particularly in cooked foods. nih.gov The thermal degradation of thiamine can lead to the formation of key aroma compounds like 2-methyl-3-furanthiol (B142662) (MFT). nih.govresearchgate.net The formation of MFT from thiamine proceeds through the opening of the thiazole (B1198619) ring and subsequent hydrolysis to form 5-hydroxy-3-mercaptopentan-2-one. researchgate.netresearchgate.net This intermediate can then cyclize and undergo further reactions to form MFT. researchgate.net

While the direct formation of this compound from thiamine degradation is not explicitly detailed in the provided context, the degradation of thiamine provides a significant source of reactive sulfur-containing intermediates. It is conceivable that fragments from thiamine degradation could react with other molecules present in a food matrix, such as those derived from the Maillard reaction or lipid oxidation, to form a variety of sulfur-containing compounds, including esters like this compound.

Enzymatic Reaction Mechanisms in Biosynthesis

The biosynthesis of this compound, a volatile thiol ester, is understood through analogous pathways for similar aroma compounds found in nature, particularly in wine. The formation is typically a multi-step enzymatic process orchestrated by microorganisms like the yeast Saccharomyces cerevisiae during fermentation.

The process begins with a non-volatile, odorless precursor molecule, usually a cysteine-bound conjugate. In wine, for example, compounds like 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP) exist as cysteine conjugates in grape must. nih.govwinemakersresearchexchange.comenartis.com The first key enzymatic step involves the cleavage of the carbon-sulfur bond to release the free, volatile thiol. This reaction is catalyzed by β-lyase enzymes. winemakersresearchexchange.comenartis.com Yeast strains possess varying levels of β-lyase activity, which influences the quantity of thiol released; even the most efficient strains may only convert a small fraction (less than 5%) of the available precursors. nih.gov

Once the volatile thiol is released, a second enzymatic reaction, esterification, can occur. In the case of the well-studied aroma compound 3-mercaptohexyl acetate (B1210297) (3MHA), the free thiol (3MH) is acetylated. enartis.commemphis.edu This transformation is primarily carried out by the enzyme alcohol acetyltransferase, encoded by the ATF1 gene. memphis.edu This enzyme transfers an acetyl group from acetyl-CoA to the thiol, forming the corresponding ester.

Applying this model to this compound, the biosynthesis would likely proceed as follows:

Release of Thiol: A precursor, 2-methyl-3-sulfanylbutanoic acid bound to cysteine, is cleaved by a yeast carbon-sulfur lyase (β-lyase) to release free 2-methyl-3-sulfanylbutanoic acid.

Esterification: A methyltransferase enzyme then catalyzes the transfer of a methyl group (likely from S-adenosyl-L-methionine) to the carboxylic acid group of 2-methyl-3-sulfanylbutanoic acid, yielding the final product, this compound.

This two-step mechanism, involving distinct lyase and transferase enzymes, highlights the sophisticated biochemical machinery that microorganisms employ to produce potent aroma esters.

Degradation Mechanisms and Environmental Transformation Pathways

The environmental fate of this compound is governed by several degradation mechanisms, including anaerobic, radical-mediated, and hydrolytic processes.

Anaerobic Degradation Processes (e.g., Fumarate (B1241708) Addition to Methyl Groups of Analogues)

Under anoxic (oxygen-free) conditions, a primary degradation pathway for organic compounds containing methyl groups is through fumarate addition. nih.govresearchgate.net This mechanism is well-documented for analogues such as toluene (B28343) and 2-methylnaphthalene (B46627). karger.comd-nb.info The reaction is initiated by a glycyl radical enzyme, such as benzylsuccinate synthase, which catalyzes the addition of the methyl group of the hydrocarbon to the double bond of a fumarate molecule. nih.gov

This process converts the relatively inert hydrocarbon into a succinate (B1194679) derivative, which is then activated with coenzyme A (CoA). karger.com The resulting molecule can enter a β-oxidation-like pathway, allowing the microorganism to metabolize the compound. d-nb.info This fumarate addition mechanism has been identified in various anaerobic bacteria, including sulfate-reducing and denitrifying species. karger.comd-nb.info For instance, the degradation of 2-methylnaphthalene by sulfate-reducing cultures proceeds via the formation of naphthyl-2-methyl-succinate, which is then further metabolized to 2-naphthoyl-CoA. karger.com

While not specifically documented for this compound, this pathway serves as a primary model for the anaerobic degradation of its structural analogues. The presence of a methyl group in the compound makes it a potential substrate for this type of enzymatic attack in anaerobic environments like sediments and contaminated aquifers.

Analogous Compound Activating Enzyme Family Initial Reaction Product Metabolic Pathway Reference
TolueneGlycyl Radical EnzymeBenzylsuccinateβ-oxidation d-nb.info
2-MethylnaphthaleneGlycyl Radical EnzymeNaphthyl-2-methyl-succinateβ-oxidation karger.com
m-CresolNot Specified3-hydroxybenzyl succinateβ-oxidation d-nb.info

Radical-Mediated Degradation Pathways (e.g., Sulfate (B86663) Radical Addition)

Sulfate radicals (SO₄•⁻) are highly reactive species that can play a significant role in the degradation of organic compounds, including organosulfur molecules. nih.gov The interaction can occur via several mechanisms, such as hydrogen abstraction, electron transfer, or addition to unsaturated bonds. acs.org

Research on the oxidation of the simple organosulfate, sodium methyl sulfate, by hydroxyl radicals (•OH) has shown that the reaction can lead to fragmentation, producing a sulfate radical anion (SO₄•⁻) and formaldehyde. copernicus.orgcopernicus.org This newly formed sulfate radical is itself a potent oxidant and can participate in secondary reactions, such as abstracting a hydrogen atom from a neighboring organic molecule. copernicus.orgcopernicus.org

In treatment processes like in-situ chemical oxidation (ISCO), sulfate radicals are generated to break down contaminants. Studies have demonstrated that the reaction of sulfate radicals with aromatic compounds can result in radical addition, leading to the formation of stable organosulfate products. nih.gov Given the structure of this compound, it is susceptible to attack by sulfate radicals. The radical could abstract a hydrogen atom from one of the carbon atoms or potentially interact with the sulfur atom, initiating a cascade of reactions leading to the compound's degradation.

Hydrolytic and Photolytic Degradation Processes

Hydrolysis is a key chemical process that can break down this compound, targeting its ester functional group. The rate of ester hydrolysis is highly dependent on pH. The reaction can be catalyzed by acid (specific acid catalysis) or, more commonly for carboxylate esters, by base (base-catalyzed hydrolysis). epa.gov Under neutral conditions, the reaction with water alone is typically slow.

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, cleaving the C-O bond of the ester and releasing a carboxylate anion and an alcohol. For this compound, this would yield 2-methyl-3-sulfanylbutanoate and methanol. The half-lives for hydrolysis of various esters demonstrate this pH dependence, often decreasing from years at neutral pH to days or hours under alkaline conditions. epa.gov

Example Ester Compound Half-Life at pH 7 (25°C) Reference
Methyl Acetate1.9 years epa.gov
Ethyl Benzoate (B1203000)1.7 years epa.gov
Diethyl Phthalate3.9 years epa.gov
Di-n-Octyl Phthalate107 years epa.gov

Computational and Theoretical Investigations of Methyl 2 Methyl 3 Sulfanylbutanoate

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular energies, and geometries. wikipedia.org

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the mechanisms and energy profiles of chemical reactions. mdpi.commdpi.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. mdpi.com

For Methyl 2-methyl-3-sulfanylbutanoate, DFT calculations can be employed to investigate various reactions, such as its formation, decomposition, or its role in flavor chemistry. By modeling the potential energy surface, researchers can identify transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, revealing the kinetic and thermodynamic feasibility of a proposed mechanism. mdpi.comnih.gov For example, DFT studies on similar molecules, like methyl formate, have been used to calculate the rate coefficients for H-abstraction reactions and subsequent dissociation pathways. nih.govosti.gov Functionals like B3LYP and M06-2X, combined with basis sets such as 6-311++G(d,p), are commonly used to optimize molecular geometries and calculate energies for such investigations. mdpi.comnih.govrsc.org The influence of solvents on reaction energetics can also be incorporated using models like the Solvation Model based on Density (SMD). mdpi.com

Table 1: Illustrative DFT-Calculated Parameters for a Representative Organic Molecule (Note: This data is illustrative of typical DFT output and not specific to this compound, for which detailed published data is not available).

ParameterValueDescription
EHOMO (eV)-6.8684Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. chimicatechnoacta.ru
ELUMO (eV)-0.3834Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. chimicatechnoacta.ru
Energy Gap (ΔE) (eV)6.4850Difference between HOMO and LUMO energies, an indicator of chemical reactivity and kinetic stability. chimicatechnoacta.ru
Dipole Moment (Debye)4.3745A measure of the overall polarity of the molecule. chimicatechnoacta.ru

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data or empirical parameterization. wikipedia.org These methods aim to provide highly accurate solutions to the Schrödinger equation. The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational understanding of the electronic structure. wikipedia.org

More sophisticated and accurate methods, known as post-Hartree-Fock methods, include Møller–Plesset perturbation theory (MP), configuration interaction (CI), and coupled-cluster (CC) theory. wikipedia.org These techniques systematically improve upon the HF approximation by including electron correlation effects. For a molecule like this compound, ab initio calculations can determine its ground and excited electronic states, ionization potential, and electron affinity. mdpi.com For instance, studies on peptide bonds have used ab initio calculations at the HF/6-311++G(d,p) level to probe their electronic structure and resonance delocalization. nih.gov Such analyses, often combined with Natural Bond Orbital (NBO) population analysis, can reveal detailed information about charge distribution and bonding characteristics within the molecule. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and dynamics over time. nih.govnih.gov

For a flexible molecule like this compound, which has several rotatable bonds, numerous conformations are possible. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and the transition pathways between them. mdpi.com The simulation starts with an initial structure, often optimized by quantum mechanics, and assigns velocities to atoms based on a target temperature. The system's trajectory—the positions and velocities of all atoms over time—is then calculated. oatext.com Analysis of this trajectory can reveal key dynamic properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to monitor compactness. mdpi.com These simulations are crucial for understanding how the molecule's shape influences its properties and interactions, for example, its binding affinity to olfactory receptors. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. By calculating properties related to how a molecule interacts with electromagnetic radiation, it is possible to simulate its IR, NMR, and UV-Vis spectra. mdpi.com

For this compound, DFT calculations can be used to compute vibrational frequencies. These theoretical frequencies, when properly scaled, can be compared with an experimental FT-IR spectrum to assign specific peaks to the vibrational modes of the molecule (e.g., C=O stretch, S-H stretch, C-S stretch). mdpi.comresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com Comparing these calculated shifts with experimental NMR data serves as a powerful validation of the computed molecular structure. epstem.net A strong correlation between the theoretical and experimental spectra provides confidence in the accuracy of the computational model. mdpi.com

Table 2: Example of Correlation between Experimental and Theoretical NMR Chemical Shifts for a Model Compound (Note: This table illustrates the validation process. The R² values indicate the quality of the linear correlation between calculated and experimental data for a representative molecule). epstem.net

Method/Basis SetNucleusLinear Regression EquationCorrelation Coefficient (R²)
B3LYP/6-311G(d,p)13Cy = 1.0156x + 3.02990.9948
B3PW91/6-311G(d,p)13Cy = 1.0048x - 0.12410.9953

Theoretical Modeling of Reaction Kinetics and Thermodynamics

Theoretical modeling provides a framework for understanding the rates and equilibria of chemical reactions. By combining electronic structure calculations with statistical mechanics, it is possible to compute key thermodynamic and kinetic parameters.

For a reaction involving this compound, the first step is typically to map the potential energy surface using methods like DFT to locate reactants, products, and transition states. mdpi.comnih.gov From the calculated energies, thermodynamic quantities such as the Gibbs free energy of reaction (ΔG) and enthalpy of reaction (ΔH) can be determined, indicating whether a reaction is spontaneous and whether it is exothermic or endothermic. nih.gov

Reaction kinetics are modeled using theories like Transition State Theory (TST). TST allows for the calculation of rate constants (k) from the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. nih.govosti.gov For more complex reactions, especially in the gas phase, master equation modeling can be employed to account for pressure-dependent effects. nih.gov These theoretical kinetics, when combined with experimental data, can lead to the development of comprehensive kinetic models that accurately describe the chemical behavior of the system over a range of conditions. osti.gov

Synthesis and Characterization of Analogues and Derivatives

Design Principles for Structural Modification and Functionalization

The design of analogues of methyl 2-methyl-3-sulfanylbutanoate is guided by several key principles aimed at modulating its physicochemical and biological properties. These principles often draw from established concepts in medicinal chemistry, such as isosteric and bioisosteric replacements, conformational restriction, and the introduction of functional groups to probe specific interactions or improve pharmacokinetic profiles.

A primary consideration is the modification of the sulfanyl (B85325) group. Thioethers can be designed to enhance binding affinity to target proteins or to alter the electronic properties of the molecule. For instance, the introduction of aromatic or heterocyclic moieties can introduce new binding interactions, such as pi-stacking or hydrogen bonding. google.com

Another key area for modification is the ester functionality. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of other esters or amides. These modifications can significantly impact the compound's solubility, stability, and ability to cross biological membranes. For example, converting the ester to an amide can introduce hydrogen bonding capabilities and alter the compound's metabolic stability. researchgate.net

Structural modifications to the carbon backbone are also a valuable strategy. Altering the substitution pattern around the stereocenters can have a profound impact on the molecule's three-dimensional shape and, consequently, its interaction with chiral biological targets. The introduction of rings or other rigidifying elements can lock the molecule into a specific conformation, which can be advantageous for optimizing binding affinity and selectivity.

Synthetic Routes to Stereoisomers and Enantiomers

The presence of two chiral centers in this compound means that it can exist as four possible stereoisomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making the stereoselective synthesis of each isomer crucial for detailed structure-activity relationship (SAR) studies.

Several strategies can be employed for the stereoselective synthesis of these isomers. Chiral pool synthesis, which utilizes readily available chiral starting materials, is a common approach. For example, chiral amino acids or other natural products can serve as precursors, with their inherent stereochemistry guiding the formation of the desired stereoisomer. mdpi.com

Asymmetric synthesis, employing chiral catalysts or auxiliaries, offers another powerful route to enantiomerically pure compounds. researchgate.netrsc.org For instance, asymmetric hydrogenation or alkylation reactions can be used to set the stereocenters with high levels of control. The choice of catalyst and reaction conditions is critical for achieving the desired stereoselectivity. researchgate.netrsc.org

Furthermore, diastereomers can often be separated using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), due to their different physical properties. Once separated, the individual diastereomers can be used to obtain enantiomerically pure compounds.

A notable synthetic approach involves the stereoselective synthesis of allylic alcohols, which are valuable intermediates in natural product synthesis. researchgate.net This can be achieved through methods like the Hoppe–Matteson–Aggarwal rearrangement, which can proceed with high diastereoselectivity. researchgate.net

Table 1: Synthetic Strategies for Stereoisomers

Synthetic StrategyDescriptionKey Considerations
Chiral Pool SynthesisUtilization of readily available chiral starting materials. mdpi.comAvailability of suitable chiral precursors.
Asymmetric CatalysisUse of chiral catalysts to induce stereoselectivity. researchgate.netrsc.orgCatalyst efficiency and enantiomeric excess.
Chiral AuxiliariesTemporary incorporation of a chiral group to direct a stereoselective reaction.Ease of attachment and removal of the auxiliary.
Diastereomeric ResolutionSeparation of diastereomers by physical means, such as crystallization or chromatography.Formation of separable diastereomeric derivatives.

Derivatization for Enhanced Stability or Reactivity

Derivatization is a key strategy to enhance the stability or reactivity of this compound and its analogues. These modifications can protect sensitive functional groups, improve handling characteristics, or introduce new functionalities for further chemical manipulation.

To enhance stability, the sulfanyl group can be protected. Thioethers can be oxidized to the corresponding sulfoxides or sulfones, which are generally more stable and can alter the electronic properties of the molecule. google.com Alternatively, the thiol can be converted to a thioester or a disulfide, which can be cleaved under specific conditions to regenerate the free thiol.

The ester group is also a common site for derivatization. Conversion to amides, as previously mentioned, can increase metabolic stability. The ester can also be reduced to the corresponding alcohol, which can then be further functionalized. google.com

For enhanced reactivity, functional groups can be introduced that are amenable to specific chemical reactions. For example, the introduction of a terminal alkyne or azide (B81097) allows for the use of "click chemistry," a set of powerful and highly selective reactions for conjugating the molecule to other entities, such as fluorescent probes or drug delivery systems.

Derivatization is also frequently employed to improve analytical properties, particularly for gas chromatography (GC) analysis. Silylation reagents, for example, can be used to increase the volatility and thermal stability of the compound, leading to better chromatographic resolution and sensitivity.

Comprehensive Analytical Characterization of Novel Analogues

The unequivocal identification and characterization of novel analogues of this compound are essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide further information about the connectivity of atoms within the molecule. For chiral compounds, the use of chiral shift reagents or the synthesis of diastereomeric derivatives can allow for the determination of enantiomeric purity by NMR.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to determine its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the synthesized compounds. scirp.org Chiral GC or HPLC columns can be used to separate and quantify enantiomers.

X-ray Crystallography: When a single crystal of a compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information, including the absolute stereochemistry.

Table 2: Analytical Techniques for Characterization

TechniqueInformation Provided
¹H and ¹³C NMRCarbon-hydrogen framework, connectivity.
2D NMR (COSY, HSQC, HMBC)Detailed structural connectivity.
High-Resolution Mass Spectrometry (HRMS)Elemental composition and molecular weight. mdpi.com
Gas Chromatography (GC)Purity assessment, separation of volatile compounds. scirp.org
High-Performance Liquid Chromatography (HPLC)Purity assessment, separation of non-volatile compounds.
Chiral ChromatographySeparation and quantification of enantiomers.
X-ray CrystallographyDefinitive 3D structure and absolute stereochemistry.

Through the systematic application of these design principles, synthetic methodologies, and analytical techniques, a diverse range of analogues and derivatives of this compound can be prepared and characterized, paving the way for the exploration of their potential applications.

Future Research Directions and Interdisciplinary Opportunities

Development of Sustainable and Green Synthesis Methods

The chemical industry's growing emphasis on environmental responsibility has spurred the development of sustainable and green synthesis methods for valuable compounds like Methyl 2-methyl-3-sulfanylbutanoate. Traditional synthetic routes often rely on harsh conditions and petroleum-derived reagents, whereas modern approaches prioritize renewable feedstocks, reduced energy consumption, and minimized waste. rsc.orgacs.org

Biocatalysis, in particular, has emerged as a powerful tool in the synthesis of flavor and fragrance compounds. cnr.itresearchgate.net The use of isolated enzymes, such as lipases, or whole-cell systems offers high selectivity under mild conditions, often leading to products that can be labeled as "natural," a significant advantage in the food and cosmetic industries. uab.cat Enzymatic esterification, for instance, can utilize bio-derived precursors to produce esters with high yields and minimal need for purification. smolecule.com Research in this area focuses on discovering and engineering robust enzymes that can efficiently catalyze the formation of sulfur-containing esters. nih.gov The goal is to replace conventional chemical catalysts with biocatalysts that operate in greener solvents, such as water or bio-based solvents, thereby reducing the environmental footprint of the synthesis. researchgate.netbohrium.com

Synthesis ApproachCatalyst/SystemAdvantagesChallenges
Traditional Synthesis Acid/Base CatalystsHigh throughput, established methods.Harsh conditions, potential byproducts, use of petrochemicals.
Green Chemical Synthesis Organic Photocatalysts, Green Solvents (e.g., EtOAc)Use of sustainable energy (visible light), reduced waste, safer reagents. acs.orgCatalyst stability, reaction scalability.
Biocatalysis (Enzymatic) Lipases (e.g., Candida antarctica Lipase (B570770) B), Whole-cell systemsHigh selectivity (chemo-, regio-, enantio-), mild reaction conditions, "natural" product label. cnr.ituab.catnih.govEnzyme cost and stability, lower volumetric yields compared to chemical synthesis.

This table provides a comparative overview of different synthesis methods for esters like this compound.

Advancements in In Situ Spectroscopic Monitoring of Reactions

Process Analytical Technology (PAT) is revolutionizing chemical manufacturing by enabling real-time monitoring and control of reactions. mt.comresearchgate.net For the synthesis of this compound, which often involves reactions like the thiol-Michael addition, in situ spectroscopic techniques are invaluable for optimizing reaction conditions and ensuring product quality. nsf.gov

Real-time Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. mt.comunimi.it These non-invasive techniques use fiber-optic probes inserted directly into the reaction vessel to continuously collect spectra. By tracking the characteristic vibrational frequencies of functional groups, researchers can monitor the consumption of reactants (e.g., the disappearance of the thiol S-H peak and the C=C peak of an acrylate (B77674) precursor) and the formation of the final ester product in real time. researchgate.netrsc.org This data allows for precise determination of reaction kinetics, identification of reaction intermediates or byproducts, and pinpointing the optimal endpoint of the reaction, thereby preventing over-processing and improving yield and purity. acs.org

Spectroscopic TechniqueInformation ProvidedApplication in Synthesis Monitoring
In Situ FTIR Spectroscopy Changes in functional group concentrations (e.g., S-H, C=C, C=O). researchgate.netReal-time tracking of thiol and acrylate/methacrylate consumption and ester formation. rsc.org
In Situ Raman Spectroscopy Complementary vibrational information, excellent for C=C and S-H bonds, less water interference.Monitoring reaction kinetics, especially in aqueous or bi-phasic systems.
In Situ NMR Spectroscopy Detailed structural information and quantification of species.Mechanistic studies and precise conversion tracking in complex reaction mixtures.

This table highlights key in situ spectroscopic techniques and their application in monitoring the synthesis of sulfur-containing esters.

Application of Machine Learning in Predictive Chemistry for Analogues

The design and discovery of new flavor molecules is a complex and resource-intensive process. Machine learning (ML) and computational chemistry are emerging as transformative tools to accelerate this endeavor. acs.org By developing Quantitative Structure-Activity Relationship (QSAR) models, it is possible to predict the sensory properties of chemical compounds based on their molecular structure. nih.gov

For a compound like this compound, ML models can be trained on datasets of known flavor compounds, including other sulfur-containing esters. rsc.org The models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to build a correlation between structure and a specific sensory outcome, such as "meaty," "sulfury," or "fruity." nih.govresearchgate.net These predictive models can then be used to screen virtual libraries of thousands of potential analogues of this compound before they are synthesized. ijabe.org This in silico screening identifies promising candidates with desired flavor profiles, allowing chemists to focus their synthetic efforts on molecules with the highest probability of success, drastically reducing the time and cost associated with traditional trial-and-error discovery. nih.govresearchgate.net

Machine Learning ApproachInput DataPredicted OutputApplication for Analogues
QSAR (Quantitative Structure-Activity Relationship) Molecular descriptors (e.g., size, polarity, electronic properties). nih.govresearchgate.netBiological activity or sensory property (e.g., taste, odor intensity). mdpi.comPredicting the flavor profile of newly designed analogues.
Deep Learning (e.g., Neural Networks) Molecular graphs or fingerprints. nih.govClassification into flavor categories (e.g., sweet, bitter, sulfury). rsc.orgHigh-throughput virtual screening of large chemical libraries.
Generative Models Known flavor molecule structures. acs.orgNovel molecular structures with predicted flavor properties.De novo design of entirely new flavor compounds based on the structural rules of known ones.

This table outlines machine learning strategies applicable to the predictive design of flavor compound analogues.

Exploration of Chemoenzymatic Cascades for Complex Derivative Synthesis

Nature often employs multi-enzyme cascades to construct complex molecules with remarkable efficiency. finessepublishing.com Researchers are increasingly adopting this strategy in the lab, designing chemoenzymatic cascades that combine the best of both chemical and biological catalysis to synthesize valuable compounds. researchgate.net This approach is particularly promising for creating complex and chiral derivatives of this compound, which could possess unique and valuable flavor profiles.

A chemoenzymatic cascade could involve one or more enzymatic steps coupled with chemical transformations in a single reaction vessel, avoiding the need for isolating and purifying intermediates. thieme-connect.comthieme-connect.com For example, an enzyme like a ketoreductase could be used to stereoselectively reduce a ketone precursor, followed by a chemical step to introduce the sulfanyl (B85325) group, and a final enzymatic esterification to yield a specific stereoisomer of a more complex derivative. thieme-connect.com Such one-pot processes are not only more efficient but also align with the principles of green chemistry by reducing solvent use and waste. acs.org The development of these cascades relies on the discovery and engineering of enzymes that can work in concert with each other and tolerate the conditions required for the chemical steps, opening up a vast chemical space for new flavor molecules. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 2-methyl-3-sulfanylbutanoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of structurally similar esters (e.g., Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate) involves dissolving precursors in tetrahydrofuran (THF) under nitrogen, followed by nucleophilic substitution with sulfanyl groups. Key steps include maintaining anhydrous conditions, controlling reaction temperature (e.g., 60°C for 27 hours), and purification via reverse-phase C18 chromatography (acetonitrile/water gradients). For this compound, analogous protocols could be adapted, with emphasis on protecting the sulfhydryl (-SH) group to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use LCMS (Liquid Chromatography-Mass Spectrometry) and HPLC (High-Performance Liquid Chromatography) to verify molecular weight and retention times. For example, LCMS data for similar esters (e.g., m/z 230.1 [M+H]+) can guide method development. Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) should confirm the ester’s regiochemistry and sulfanyl group placement. Quantify impurities using a validated threshold (e.g., <0.1% via area normalization) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow MedChemExpress safety guidelines for sulfhydryl-containing compounds: use fume hoods, nitrile gloves, and eye protection. Store the compound under inert gas (argon/nitrogen) at -20°C to prevent oxidation. Conduct a risk assessment for potential thiol-mediated toxicity, referencing Material Safety Data Sheets (MSDS) for analogous thiol esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or LCMS data (e.g., unexpected peaks or retention shifts) may arise from stereochemical impurities or oxidation byproducts. Apply Benjamini-Hochberg false discovery rate (FDR) correction to statistically validate significant peaks (e.g., p < 0.05 after adjusting for multiple comparisons). Use 2D-NMR (COSY, HSQC) to confirm connectivity and rule out artifacts .

Q. What strategies improve the stability of this compound during long-term storage?

  • Methodological Answer : Stability studies should test additives like 1,4-dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to inhibit disulfide formation. Accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) can model shelf life. Monitor oxidation via thiyl radical trapping assays and quantify degradation products using UPLC-QTOF .

Q. How does the stereochemistry of this compound influence its reactivity in catalytic applications?

  • Methodological Answer : Chiral analysis via chiral HPLC (e.g., Chiralpak IA column) can separate enantiomers. Compare reaction kinetics of (R)- and (S)-isomers in thiol-ene click chemistry or enzyme-mediated catalysis (e.g., lipase B). Density Functional Theory (DFT) simulations may predict steric and electronic effects of the methyl and sulfanyl groups .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in biological assays involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate model assumptions via residual plots and Akaike Information Criterion (AIC). For multiplexed assays, apply hierarchical Bayesian models to account for plate-to-plate variability .

Q. How can researchers design experiments to study the compound’s interaction with thiol-reactive biomolecules?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) with cysteine-rich proteins (e.g., glutathione). Competitive assays using Ellman’s reagent (DTNB) can measure free sulfhydryl groups post-reaction .

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